BenchChemオンラインストアへようこそ!

7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

Tubulin polymerization inhibition Colchicine binding site Anticancer drug discovery

7-(3,4,5-Trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS 1144448-94-1, molecular formula C₁₅H₁₅N₃O₃, MW 285.30) is the unsubstituted core of a pyrazolo[1,5-a]pyrimidine privileged scaffold bearing the 3,4,5-trimethoxyphenyl (TMP) pharmacophore at position 7. This scaffold serves as the foundational intermediate for a series of potent tubulin polymerization inhibitors targeting the colchicine binding site (CBS), with 2-aryl-substituted derivatives achieving average antiproliferative IC₅₀ values in the low nanomolar range (24.8–28 nM) across panels of human cancer cell lines.

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
Cat. No. B4503189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=CC=NC3=CC=NN23
InChIInChI=1S/C15H15N3O3/c1-19-12-8-10(9-13(20-2)15(12)21-3)11-4-6-16-14-5-7-17-18(11)14/h4-9H,1-3H3
InChIKeySPJVXIUIBYNHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3,4,5-Trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine: Privileged Tubulin-Targeting Scaffold for Colchicine-Site Inhibitor Procurement


7-(3,4,5-Trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS 1144448-94-1, molecular formula C₁₅H₁₅N₃O₃, MW 285.30) is the unsubstituted core of a pyrazolo[1,5-a]pyrimidine privileged scaffold bearing the 3,4,5-trimethoxyphenyl (TMP) pharmacophore at position 7 . This scaffold serves as the foundational intermediate for a series of potent tubulin polymerization inhibitors targeting the colchicine binding site (CBS), with 2-aryl-substituted derivatives achieving average antiproliferative IC₅₀ values in the low nanomolar range (24.8–28 nM) across panels of human cancer cell lines [1]. The TMP moiety is a well-characterized pharmacophoric element essential for high-affinity CBS engagement, and its integrity is critical for maintaining antitubulin activity [2]. The compound's value proposition lies in its role as the key synthetic branching point for structure–activity relationship (SAR) exploration, rather than as a terminal bioactive agent per se.

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails: Position-Specific SAR Constraints for 7-(3,4,5-Trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine


The pyrazolo[1,5-a]pyrimidine scaffold cannot be treated as a fungible commodity: the position, nature, and electronic character of aryl substituents exert drastic, non-linear effects on biological potency, target engagement, and metabolic fate. The 2-aryl-substituted analog 2-(4-methylphenyl)-7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine (compound 1b) achieves an average antiproliferative IC₅₀ of 28 nM across five cancer cell lines [1], whereas the 6-aryl-substituted regioisomer 6-(4-methoxyphenyl)-7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine (compound 8) exhibits a mean GI₅₀ of only 4.07 μM against 60 human cancer cell lines—a ~145-fold potency loss resulting solely from shifting the aryl substitution from position 2 to position 6 [2]. Furthermore, replacement of the pyrazolo[1,5-a]pyrimidine core with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold (compounds 9aa–9ca) renders the molecules completely inactive up to 4 μM in phenotypic sea urchin embryo assays, despite retaining identical TMP substitution [2]. These data demonstrate that the core heterocyclic architecture, the position of aryl decoration, and the integrity of the TMP moiety are each non-negotiable determinants of biological activity—generic interchange of in-class analogs will systematically fail to recapitulate the potency, selectivity, and metabolic profile observed for the optimally substituted derivatives accessible from the 7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine scaffold.

Quantitative Differentiation Evidence: 7-(3,4,5-Trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine vs. Closest Analogs and Scaffold Alternatives


Position-Dependent Antiproliferative Potency: 2-Aryl vs. 6-Aryl Substitution on the 7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine Core

The antiproliferative potency of 7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine derivatives is exquisitely dependent on the position of the second aryl substituent. The 2-aryl-substituted analog 2-(4-methylphenyl)-7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine (compound 1b) exhibits an average IC₅₀ of 28 nM across a panel of five human cancer cell lines (NCI-H460, MCF-7, A549, HeLa, and B16-F10), with single-cell-line IC₅₀ values ranging from 11 to 52 nM [1]. In direct cross-study comparison, the 6-aryl regioisomer 6-(4-methoxyphenyl)-7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine (compound 8) shows a mean GI₅₀ of 4.07 μM against the NCI 60-cell-line panel—a ≥145-fold reduction in potency attributable solely to translocation of the aryl group from position 2 to position 6 [2]. The unsubstituted 7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine scaffold thus represents a critical synthetic intermediate whose position-2 derivatization vector is the dominant determinant of nanomolar potency.

Tubulin polymerization inhibition Colchicine binding site Anticancer drug discovery

Metabolic Stability Advantage of Pyrazolo[1,5-a]pyrimidine Scaffold over Ketone-Containing Colchicine-Site Inhibitors

A well-characterized liability of many colchicine-site binding inhibitors (CBSIs), including the SMART (4-substituted methoxybenzoyl-aryl-thiazoles) and ABI (2-aryl-4-benzoyl-imidazoles) series, is the presence of a metabolically labile ketone (carbonyl) group between the B-ring and C-ring, which is susceptible to reductive metabolism by human liver microsomes [1]. The pyrazolo[1,5-a]pyrimidine scaffold was explicitly designed as a ring-fused bioisostere to eliminate this ketone vulnerability by incorporating the carbonyl moiety into a six-membered pyrimidine ring [1]. The 2-aryl-substituted derivative 2-(4-methylphenyl)-7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine (compound 1b) achieved a half-life (T₁/₂) of ≥120 minutes in human liver microsome stability assays [1], representing high metabolic stability. By contrast, the corresponding ketone-containing SMART and ABI analogs (e.g., SMART-ABI lead compounds) have documented metabolic liability due to ketoreductase-mediated carbonyl reduction [1], though quantitative T₁/₂ values for the direct ketone comparators were not reported in the same study.

Metabolic stability Liver microsomes Lead optimization

X-Ray Crystallographic Confirmation of Colchicine-Site Binding: PDB Structures 6LSM and 6LSN

The binding mode of the 7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine scaffold to the colchicine site on tubulin has been unambiguously resolved by high-resolution X-ray crystallography. The crystal structures of compounds 1a (2-(1-methylindol-5-yl)-7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine) and 1b (2-(4-methylphenyl)-7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine) in complex with the tubulin α/β-heterodimer were solved at resolutions of 2.445 Å (PDB: 6LSN) and 2.751 Å (PDB: 6LSM), respectively [1]. These structures confirmed direct binding of the pyrazolo[1,5-a]pyrimidine ligands to the colchicine binding site at the intradimer interface of β-tubulin, with the 3,4,5-TMP group occupying the same hydrophobic pocket as the trimethoxyphenyl ring of colchicine and combretastatin A-4 [1]. This structural confirmation provides atomic-level validation that the 7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine scaffold is a bona fide colchicine-site ligand, distinguishing it from other pyrazolo[1,5-a]pyrimidine chemotypes that engage unrelated targets (e.g., PDE4, CDK2, AHR, Pim-1 kinases). The availability of these high-resolution co-crystal structures enables rational, structure-based optimization of position-2 and position-5 substituents on the core scaffold.

X-ray crystallography Colchicine binding site Structure-based drug design

In Vivo Antitumor Efficacy of 2-Aryl-7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine in B16-F10 Melanoma Model vs. Apparent Toxicity Profile

Compound 1b (2-(4-methylphenyl)-7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine) demonstrated significant in vivo antitumor efficacy in a B16-F10 mouse melanoma model, suppressing tumor growth without apparent toxicity at therapeutically effective doses [1]. This in vivo proof-of-concept is a critical differentiator: the majority of CA-4-inspired CBSIs, including many ketone-containing SMART and ABI analogs, fail to achieve meaningful in vivo tumor growth inhibition despite potent in vitro activity, often due to poor pharmacokinetics, metabolic instability, or dose-limiting toxicity [1]. The combination of nanomolar in vitro potency (average IC₅₀ = 28 nM), high metabolic stability (T₁/₂ ≥ 120 min in human liver microsomes), and demonstrated in vivo antitumor activity with an acceptable tolerability window positions the 2-aryl-7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine series—accessible exclusively from the 7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine scaffold—as a rare CBSI chemotype that successfully bridges the in vitro-to-in vivo efficacy gap that has historically plagued this target class.

In vivo efficacy Melanoma xenograft Tolerability

Core Scaffold Differentiation: Pyrazolo[1,5-a]pyrimidine vs. [1,2,4]Triazolo[1,5-a]pyrimidine in Phenotypic Sea Urchin Embryo Assay

In a direct head-to-head phenotypic comparison using the validated sea urchin embryo assay (a functional readout of antimitotic microtubule activity), the pyrazolo[1,5-a]pyrimidine derivative 6-(4-methoxyphenyl)-7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine (compound 8) exhibited clear antimitotic microtubule-destabilizing activity with an effective concentration (EC) of 0.5 μM for cleavage arrest and 4 μM for embryo alteration, and a mean GI₅₀ of 4.07 μM against 60 human cancer cell lines [1]. In striking contrast, the four [1,2,4]triazolo[1,5-a]pyrimidine analogs (compounds 9aa, 9ab, 9bb, 9ca)—which are isosteric replacements differing only by the presence of an additional nitrogen atom in the 5-membered ring—were completely inactive, failing to affect cell division (cleavage) at concentrations up to 4 μM [1]. The positive control combretastatin A-4 (CA-4) in the same assay showed EC values of 0.002 μM (cleavage arrest), 0.01 μM (embryo spinning), and 0.05 μM (embryo alteration) with a GI₅₀ of 7.68 nM against 60 cell lines [1]. This demonstrates that the pyrazolo[1,5-a]pyrimidine core is strictly required for biological activity—the triazolo isostere is functionally silent—and validates the pyrazolo core as a non-negotiable structural feature.

Phenotypic screening Microtubule destabilization Scaffold hopping

Multi-Target Scaffold Versatility: Differentiation from Single-Target Pyrazolo[1,5-a]pyrimidine Chemotypes via Parallel Target Engagement

The 7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine scaffold is distinguished from other pyrazolo[1,5-a]pyrimidine chemotypes by its demonstrated ability to engage structurally and mechanistically unrelated biological targets through differential substitution patterns—a versatility not shared by class members optimized for a single target. Beyond tubulin/colchicine-site inhibition, derivatives of this scaffold have yielded: (a) potent PDE4 inhibitors with IC₅₀ < 10 nM from 2-aryl-7-(3',4'-dialkoxyphenyl) series [1]; (b) Pim-1 kinase inhibitors with IC₅₀ values of 0.54–0.68 μM, superior to the reference inhibitor quercetin (IC₅₀ = 0.91 μM) [2]; (c) CDK2/tubulin dual inhibitors achieving 70.9% tubulin polymerization inhibition vs. 45.7% for colchicine in the same assay [3]; and (d) AHR antagonists with IC₅₀ values optimized from 650 nM to 31 nM through systematic SAR [4]. This multi-target plasticity—all accessible from the same 7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine intermediate—is absent in pyrazolo[1,5-a]pyrimidines lacking the TMP pharmacophore (e.g., 7-phenylpyrazolo[1,5-a]pyrimidine), which show narrower target profiles predominantly restricted to PDE and kinase inhibition without the tubulin-targeting dimension conferred by the TMP group.

Kinase inhibition PDE4 inhibition Multi-target drug discovery

High-Impact Application Scenarios for 7-(3,4,5-Trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine in Drug Discovery and Chemical Biology


Colchicine-Site Tubulin Inhibitor Lead Generation via Position-2 Parallel SAR

The 7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine scaffold is optimally deployed as the central intermediate for generating focused libraries of 2-aryl-substituted analogs, exploiting Suzuki-Miyaura cross-coupling at the 2-position bromo intermediate (compound 3 in the Li et al. 2020 synthetic route) [1]. This strategy directly addresses the ~145-fold potency differential between 2-aryl and 6-aryl regioisomers, and leverages the high-resolution co-crystal structures (PDB 6LSM, 2.751 Å; PDB 6LSN, 2.445 Å) for structure-guided design [2]. Recommended cell line panels for screening include NCI-H460, MCF-7, A549, HeLa, and B16-F10, where the benchmark compound 1b achieved IC₅₀ values of 11–52 nM [1]. Tubulin polymerization inhibition should be confirmed via in vitro turbidity assay, with colchicine and CA-4 as reference controls.

Metabolic Stability-Driven Lead Optimization for CBSI Development Candidates

The pyrazolo[1,5-a]pyrimidine scaffold's inherent resistance to ketoreductase-mediated metabolism—a design feature validated by the T₁/₂ ≥ 120 min stability of compound 1b in human liver microsomes [1]—makes this scaffold a preferred starting point for CBSI programs that have encountered metabolic instability with ketone-containing chemotypes (SMART, ABI, chalcone series). Procurement should prioritize the 7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine core as a ring-fused bioisostere replacement for metabolically labile CBSI leads, with concurrent evaluation of CYP450 inhibition liability and plasma protein binding as part of the standard ADME-T profiling cascade.

In Vivo PoC Studies in Melanoma and Solid Tumor Xenograft Models

The demonstrated in vivo antitumor efficacy of compound 1b in the B16-F10 mouse melanoma model—achieved without apparent toxicity [1]—supports the use of 2-aryl-7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine derivatives in preclinical proof-of-concept studies for melanoma, non-small cell lung cancer (NCI-H460), and triple-negative breast cancer (MDA-MB-231). The scaffold's ability to overcome P-gp-mediated multidrug resistance (a design goal inherited from the SMART/ABI CBSI lineage) [1] further suggests utility in resistant tumor models where taxane and vinca alkaloid therapies have failed. Recommended in vivo endpoints include tumor volume reduction, body weight monitoring, and histopathological assessment of major organs.

Multi-Target Kinase and Tubulin Dual Inhibitor Discovery Platforms

The 7-(3,4,5-TMP)pyrazolo[1,5-a]pyrimidine scaffold uniquely supports both tubulin polymerization inhibition (via colchicine-site engagement) and kinase inhibition (via ATP-site binding at the pyrazolo[1,5-a]pyrimidine hinge region), enabling the rational design of dual-mechanism anticancer agents. This is exemplified by compound 6h, which inhibited tubulin polymerization by 70.9% (vs. 45.7% for colchicine) while simultaneously inhibiting CDK2 with an IC₅₀ of 6.37 μM [1]. Procurement of the 7-(3,4,5-TMP) core supports parallel screening cascades against tubulin polymerization, CDK2, Pim-1, and PDE4, maximizing the probability of identifying multi-target leads within a single chemical series.

Quote Request

Request a Quote for 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.